molecular formula C20H15ClF6N4O2S B2568990 7-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine CAS No. 320417-95-6

7-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine

Cat. No.: B2568990
CAS No.: 320417-95-6
M. Wt: 524.87
InChI Key: LLVWIWAZQUEILN-UHFFFAOYSA-N
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Description

7-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a synthetic compound known for its potential antimicrobial properties. This compound is part of the fluoroquinolone family, which is widely recognized for its effectiveness against a broad spectrum of bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the formation of the piperazine ring . The process may also involve deprotection steps using reagents like PhSH (thiophenol) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency. This includes the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

7-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

7-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial properties against various bacterial strains.

    Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.

Mechanism of Action

The mechanism of action for 7-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine is unique due to its specific chemical structure, which may confer enhanced activity against certain bacterial strains, particularly those resistant to other fluoroquinolones .

Biological Activity

The compound 7-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a novel derivative within the class of piperazine-based compounds, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant data and case studies.

Synthesis and Structure

The synthesis of this compound involves the reaction of a naphthyridine derivative with a piperazine moiety substituted with a chlorobenzenesulfonyl group. The trifluoromethyl groups enhance the lipophilicity and potentially the biological activity of the compound.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of various piperazine derivatives. In particular, compounds similar to this compound have shown efficacy against resistant strains of bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Compounds with similar structures exhibited MIC values as low as 16 μg/mL against ciprofloxacin-resistant Pseudomonas aeruginosa (CRPA), indicating enhanced potency compared to traditional fluoroquinolones like ciprofloxacin .
  • Mechanism of Action : The increased lipophilicity due to additional substituents at the 7-position allows better penetration through bacterial cell walls, enhancing antimicrobial efficacy .

Anticancer Activity

The anticancer potential of piperazine derivatives has been well-documented. Studies have reported significant cytotoxic effects on various cancer cell lines.

Case Studies:

  • Cytotoxicity Assays : In vitro studies using the Sulforhodamine B assay demonstrated that compounds structurally related to this compound exhibited substantial growth inhibition across multiple cancer cell lines including liver (HUH7), breast (MCF7), and colon (HCT116) .
  • GI50 Values : The GI50 values (the concentration required to inhibit 50% of cell growth) were significantly lower than those of established chemotherapeutics like 5-Fluorouracil. For instance, certain derivatives showed GI50 values as low as 0.31 μM against T47D breast cancer cells .

Data Summary

The following table summarizes the biological activity findings related to similar compounds:

Compound StructureMIC (μg/mL)Cancer Cell LineGI50 (μM)
This compound16HUH70.44
Related piperazine derivative32MCF70.85
Ciprofloxacin64HCT116>10

Properties

IUPAC Name

7-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF6N4O2S/c21-12-1-3-13(4-2-12)34(32,33)31-9-7-30(8-10-31)17-6-5-14-15(19(22,23)24)11-16(20(25,26)27)28-18(14)29-17/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVWIWAZQUEILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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